3-(2,4,5-Trimethylphenyl)azetidin-3-ol
Description
Overview of Azetidine (B1206935) Ring Systems in Organic Synthesis and Chemical Research
Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that are analogs of cyclobutane. rsc.org Their significance in organic synthesis and medicinal chemistry is substantial, as they serve as important intermediates, chiral auxiliaries, and core structural motifs in a variety of biologically active compounds. magtech.com.cn The reactivity of azetidines is largely governed by their considerable ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This unique characteristic allows for selective ring-opening reactions, making them valuable building blocks for the synthesis of more complex molecules. rsc.org
Recent advancements in synthetic methodologies have made a wide array of substituted azetidines more accessible, further expanding their utility in chemical research. rsc.org These methods include cycloadditions, ring contractions and expansions, and the reduction of β-lactams (azetidin-2-ones). magtech.com.cn
Significance of Four-Membered Nitrogen Heterocycles as Molecular Scaffolds
Four-membered nitrogen heterocycles, with azetidines being a prime example, are considered privileged scaffolds in medicinal chemistry. rsc.orgu-szeged.hunih.gov This is due to their ability to introduce conformational rigidity and a three-dimensional character into molecules, which can lead to improved binding affinity and selectivity for biological targets. The nitrogen atom within the ring can also participate in hydrogen bonding and other crucial interactions with enzymes and receptors. nih.gov
The incorporation of an azetidine ring can influence a molecule's physicochemical properties, such as its solubility and metabolic stability. These attributes are critical in the design and development of new therapeutic agents. lifechemicals.com Consequently, azetidine-containing compounds have been investigated for a wide range of biological activities. jmchemsci.com
Positioning of 3-(2,4,5-Trimethylphenyl)azetidin-3-ol within the Azetidinol (B8437883) Class of Compounds
The compound this compound belongs to the azetidinol subclass, which is characterized by the presence of a hydroxyl group on the azetidine ring. The "3-ol" designation indicates that the hydroxyl group is located at the third position of the ring. The other key feature is the 2,4,5-trimethylphenyl group, a bulky aromatic substituent, also at the third position. This specific substitution pattern is expected to significantly influence the compound's steric and electronic properties.
Azetidinols are versatile synthetic intermediates. The hydroxyl group can be further functionalized or can direct the stereochemical outcome of subsequent reactions. beilstein-journals.org The presence of both a hydroxyl group and a bulky aromatic substituent on the same carbon atom in this compound suggests potential for interesting chemical transformations and biological activities.
Below is a data table outlining the key structural features of this compound:
| Feature | Description |
| Core Scaffold | Azetidine |
| Functional Groups | 3-hydroxyl (-OH) |
| Substituents | 2,4,5-trimethylphenyl group at C3 |
| Chemical Class | Azetidinol |
Historical Context and Evolution of Research on Azetidinol Scaffolds
The broader class of azetidines and their derivatives have been a subject of chemical investigation for over a century. globalresearchonline.net Much of the early focus was on azetidin-2-ones, also known as β-lactams, due to the discovery of their presence in penicillin and other antibiotics. derpharmachemica.com This spurred extensive research into the synthesis and biological activity of β-lactam-containing compounds. jmchemsci.com
Research into other substituted azetidines, including azetidinols, has gained significant momentum in more recent decades. rsc.org The development of new synthetic methods has been crucial to this expansion, allowing for more precise control over the substitution patterns on the azetidine ring. organic-chemistry.org The exploration of azetidinols as synthetic building blocks and as components of bioactive molecules continues to be an active area of research, driven by the quest for novel chemical entities with unique properties and potential applications in various fields of chemistry. beilstein-journals.org
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2,4,5-trimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-8-4-10(3)11(5-9(8)2)12(14)6-13-7-12/h4-5,13-14H,6-7H2,1-3H3 |
InChI Key |
DKQWEXVFNJHJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2(CNC2)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,4,5 Trimethylphenyl Azetidin 3 Ol and Analogous Azetidinols
Classical Approaches to Azetidine (B1206935) Ring Construction
Traditional methods for forming the strained four-membered azetidine ring have laid the groundwork for more complex syntheses. These approaches primarily rely on intramolecular cyclization of appropriately functionalized acyclic precursors and intermolecular cycloaddition reactions.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a fundamental strategy for forming the azetidine ring. One notable photochemical method is the Norrish-Yang cyclization, which is particularly relevant for the synthesis of 3-hydroxyazetidines (azetidinols). This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the azetidinol (B8437883). nih.govbeilstein-journals.org
The process typically starts from α-amino ketones. Upon photoirradiation, the ketone is excited to a triplet state, which then abstracts a hydrogen atom from the γ-position on the amino substituent. The resulting biradical undergoes ring closure to yield the 3-azetidinol product. nih.gov The efficiency and outcome of the Norrish-Yang cyclization can be highly dependent on the nature of the substituents on the nitrogen atom and the aromatic ring. beilstein-journals.org For instance, the choice of a protecting group on the nitrogen is critical for both the photochemical cyclization step and any subsequent reactions. nih.gov
A study on the photochemical cyclization of various α-aminoacetophenones demonstrated the feasibility of this approach for creating highly substituted azetidinols. beilstein-journals.org
| Substrate (α-aminoacetophenone) | Protecting Group (PG) | Aryl Group (Ar) | Yield of Azetidinol (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-Ts-N-methyl-2-aminoacetophenone | Ts | Phenyl | 41 | 55:45 |
| N-Ts-N-benzyl-2-aminoacetophenone | Ts | Phenyl | 63 | 60:40 |
| N-Ms-N-methyl-2-aminoacetophenone | Ms | Phenyl | 44 | 51:49 |
| N-Bzh-N-methyl-2-aminoacetophenone | Bzh | Phenyl | 10 | - |
Intermolecular Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
Intermolecular [2+2] photocycloaddition, specifically the aza Paternò–Büchi reaction, offers a direct and atom-economical route to the azetidine core. arkat-usa.orgresearchgate.net This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered ring. arkat-usa.org
Historically, the application of the aza Paternò–Büchi reaction has been limited due to challenges such as the rapid isomerization of the excited imine, which competes with the desired cycloaddition. researchgate.net Consequently, many successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. arkat-usa.org However, recent advancements have expanded the scope to include acyclic imine equivalents, particularly through the use of visible-light-mediated triplet energy transfer catalysis. nih.gov This modern approach allows for the reaction of acyclic oximes with alkenes under mild conditions, significantly broadening the synthetic utility of the aza Paternò–Büchi reaction. nih.gov The success of these reactions can be dependent on matching the frontier molecular orbital energies of the alkene and the imine equivalent. nih.gov
Advanced Synthetic Strategies for Substituted Azetidinols
To overcome the limitations of classical methods and to access more complex and functionally diverse azetidinols, a range of advanced synthetic strategies have been developed. These include transition metal-catalyzed reactions, organocatalytic methods, and radical-mediated approaches.
Transition Metal-Catalyzed Methods (e.g., Palladium-catalyzed C(sp³)–H amination)
Transition metal catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a particularly effective method for constructing azetidine rings. nih.govgoogle.com This strategy involves the activation of a C–H bond at the γ-position relative to a nitrogen atom, followed by reductive elimination to form the C–N bond of the azetidine ring.
These reactions often employ a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate to facilitate the C–H activation step. nih.gov The process typically proceeds through a Pd(II)/Pd(IV) catalytic cycle and can be performed with low catalyst loading and under relatively mild conditions. This methodology has been successfully applied to a variety of aliphatic amine substrates to generate a diverse array of azetidine-containing scaffolds, including complex polycyclic and spirocyclic systems. beilstein-journals.org
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| N-(2,2-dimethylpropyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂ | 2-(tert-butyl)azetidine-1-picolinamide | 85 |
| N-(2-methyl-2-phenylpropyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂ | 2-methyl-2-phenylazetidine-1-picolinamide | 72 |
| N-(cyclohexylmethyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂ | Spiro[azetidine-2,1'-cyclohexane]-1-picolinamide | 65 |
Organocatalytic and Biocatalytic Routes to Azetidinol Frameworks
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral heterocycles. While the direct organocatalytic synthesis of 3-azetidinols is an emerging area, related methodologies have been established for other azetidine derivatives. For example, asymmetric thiourea (B124793) and squaramide catalysts have been used to access α-azetidinyl alkyl halides, which are versatile intermediates for further functionalization. nih.gov These reactions proceed with high yields and enantioselectivities, demonstrating the potential of organocatalysis in creating chiral azetidine-containing molecules. nih.gov
Biocatalysis offers a green and highly selective approach to chemical synthesis. The use of enzymes for the synthesis of azetidines is a developing field. One innovative biocatalytic method involves the enantioselective arkat-usa.org-Stevens rearrangement of aziridines to form azetidines, catalyzed by an evolved variant of cytochrome P450. asymmetricorganocatalysis.com This enzymatic approach can achieve high stereocontrol over the rearrangement of reactive aziridinium (B1262131) ylide intermediates. asymmetricorganocatalysis.com Furthermore, biocatalytic methods have been employed in the synthesis of precursors for bioactive azetidine derivatives, highlighting the potential for integrating biocatalysis into synthetic routes for complex molecules. mdpi.com
Radical-Mediated Approaches (e.g., Decarboxylative Alkylation)
Radical chemistry offers unique pathways for the formation of C–C bonds under mild conditions. Visible-light photoredox catalysis has enabled the development of radical-mediated strategies for the functionalization of azetidines. One such approach is the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids.
In this process, a photocatalyst absorbs visible light and initiates the decarboxylation of the carboxylic acid, generating a tertiary benzylic radical at the C3 position of the azetidine ring. This radical can then be trapped by various radical acceptors, such as activated alkenes, to form a new C–C bond. This method is particularly useful for installing alkyl substituents at the 3-position of the azetidine ring and has been shown to be effective for a range of substrates. The stability of the benzylic radical intermediate plays a crucial role in the efficiency of these reactions.
Synthesis of the 2,4,5-Trimethylphenyl Moiety and its Integration
The synthesis of 3-(2,4,5-trimethylphenyl)azetidin-3-ol hinges on the effective construction of the azetidine ring and the successful introduction of the 2,4,5-trimethylphenyl group at the C3 position. This process can be approached in two primary ways: by attaching the aryl group to a pre-formed azetidine scaffold or by cyclizing a precursor that already contains the required aryl moiety.
Strategies for Introducing Substituted Phenyl Rings onto Azetidine Scaffolds
Several synthetic strategies have been developed for the arylation of azetidine scaffolds, providing access to a wide range of 3-aryl-azetidin-3-ol derivatives. These methods vary in their approach, from direct C-H functionalization to the addition of organometallic reagents to carbonyl precursors.
One of the most direct and widely used methods for constructing 3-aryl-azetidin-3-ols is the addition of organometallic reagents to an azetidin-3-one (B1332698) precursor . This approach involves the reaction of a Grignard reagent or an organolithium species, such as 2,4,5-trimethylphenylmagnesium bromide, with a suitably N-protected azetidin-3-one. The nucleophilic addition to the carbonyl group directly forms the desired tertiary alcohol. The success of this method relies heavily on the stability of the azetidin-3-one precursor and the choice of the nitrogen protecting group (e.g., Boc, Cbz, or Ts), which can influence the reactivity and stability of the strained ring.
Another significant strategy involves the cyclization of aryl-containing precursors . The Norrish–Yang cyclization, a photochemical reaction, can be employed to synthesize 3-phenylazetidinols from α-aminoacetophenones. beilstein-journals.org This method forges the azetidine scaffold from a linear precursor that already bears the aryl group, proceeding through a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org Similarly, gold-catalyzed oxidative cyclization of N-propargylsulfonamides containing an aryl group can yield chiral azetidin-3-ones, which can then be further functionalized. nih.gov
More recent advancements have introduced palladium-catalyzed cross-coupling reactions . These methods can involve the coupling of a 3-haloazetidine derivative with an arylboronic acid (Suzuki coupling) or an aryl Grignard reagent (Kumada coupling). Conversely, an azetidine-containing nucleophile can be coupled with an aryl halide. For instance, studies have shown the coupling of 3-bromo-1-tosylazetidine with protected bromoanilines. acs.org A notable development is the direct C(sp³)–H arylation of the azetidine ring, which utilizes a directing group to facilitate the palladium-catalyzed formation of a C-C bond with an aryl partner, offering a highly efficient and atom-economical route. rsc.org
| Strategy | Description | Key Precursors | Advantages | Challenges |
|---|---|---|---|---|
| Organometallic Addition | Nucleophilic addition of an aryl organometallic reagent to an azetidin-3-one. | N-protected azetidin-3-one, Aryl Grignard/organolithium reagent. | Direct, high-yielding, versatile for various aryl groups. | Requires stable azetidin-3-one precursor; sensitive to steric hindrance. |
| Precursor Cyclization | Formation of the azetidine ring from a linear precursor already containing the aryl group. | α-aminoacetophenones, Aryl-substituted propargylsulfonamides. | Stereocontrol can be achieved; builds complexity efficiently. beilstein-journals.orgnih.gov | Precursor synthesis can be multi-step; photochemical methods may have scalability issues. beilstein-journals.org |
| Cross-Coupling Reactions | Palladium-catalyzed coupling of an azetidine derivative with an aryl partner. | 3-Haloazetidines, Arylboronic acids, Aryl halides. | High functional group tolerance; direct C-H arylation is highly atom-economical. rsc.org | Requires catalyst and specific ligands; potential for side reactions. |
Precursor Synthesis and Functional Group Transformations
The synthesis of this compound via the organometallic addition route requires two key precursors: an N-protected azetidin-3-one and the 2,4,5-trimethylphenyl organometallic reagent.
The 2,4,5-trimethylphenyl moiety is typically derived from pseudocumene (1,2,4-trimethylbenzene). Bromination of pseudocumene yields 5-bromo-1,2,4-trimethylbenzene, which serves as the direct precursor for the Grignard reagent, 2,4,5-trimethylphenylmagnesium bromide. This organometallic species is then reacted with the azetidin-3-one.
The synthesis of the N-protected azetidin-3-one core can be challenging. One established method involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov Another approach is the rearrangement of reactive oxazaspiropentanes, which are generated from the diastereocontrolled epoxidation of endocyclic bicyclic methyleneaziridines. nih.gov These methods provide access to the strained four-membered ketone, which is often protected at the nitrogen atom with a group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) to ensure stability and prevent unwanted side reactions during subsequent steps.
The key functional group transformation is the nucleophilic addition of the Grignard reagent to the azetidin-3-one. This reaction is typically performed in an anhydrous ethereal solvent, such as THF or diethyl ether, at low temperatures to control reactivity. Following the addition, an aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. If a protecting group is used on the azetidine nitrogen, a final deprotection step may be necessary to yield the free amine, depending on the desired final product.
Challenges and Innovations in Scalable Azetidinol Synthesis
Transitioning the synthesis of azetidinols from a laboratory scale to industrial production presents several significant hurdles. However, ongoing innovation continues to provide solutions to these challenges.
Challenges:
Ring Strain and Stability: The inherent strain in the four-membered azetidine ring makes it susceptible to decomposition and ring-opening, particularly under acidic, basic, or high-temperature conditions. nih.gov This instability can lead to low yields and the formation of impurities during synthesis and purification.
Hazardous Reagents: Some traditional synthetic routes to azetidin-3-ones rely on potentially hazardous intermediates, such as α-diazo ketones, which are toxic and potentially explosive, posing significant safety risks on a large scale. nih.gov
Purification: The polarity and potential basicity of azetidine-containing compounds can make purification by chromatography difficult. The removal of catalysts and byproducts from viscous reaction mixtures can also complicate the isolation of the final product, hindering scalability. nih.gov
Low Yields and Selectivity: Multi-step syntheses can suffer from cumulative yield losses. Furthermore, achieving high diastereoselectivity in certain reactions can be difficult, requiring creative solutions or extensive optimization. nih.gov
Innovations:
Development of Safer Methodologies: A key innovation is the replacement of hazardous reagents with safer alternatives. For example, the use of benign and readily available alkynes in gold-catalyzed cyclizations bypasses the need for toxic α-diazo ketones. nih.gov
Catalysis and Milder Conditions: The use of photoredox catalysis and visible-light-mediated reactions allows for transformations to occur under milder conditions, preserving the integrity of the strained azetidine ring. researchgate.net These methods often offer higher selectivity and reduce energy consumption.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance safety, improve yield and selectivity, and allow for the seamless scaling of production from grams to kilograms.
Robust and Recyclable Catalysts: The design of heterogeneous or reusable catalysts simplifies product purification, as the catalyst can be easily filtered off. This not only reduces costs but also minimizes catalyst contamination in the final product. nih.gov
By addressing these challenges with innovative synthetic strategies, the scalable production of complex molecules like this compound becomes more feasible, opening avenues for their potential application in various fields of chemical science.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Azetidin-3-one |
| 2,4,5-Trimethylphenylmagnesium bromide |
| α-aminoacetophenones |
| N-propargylsulfonamides |
| Oxazaspiropentanes |
| Methyleneaziridines |
| 3-bromo-1-tosylazetidine |
| α-diazo ketones |
| Pseudocumene (1,2,4-trimethylbenzene) |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 3-(2,4,5-Trimethylphenyl)azetidin-3-ol, a suite of NMR experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC would be essential.
¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. The azetidine (B1206935) ring protons are expected to appear as multiplets due to spin-spin coupling, typically in the range of 3-4 ppm. The three methyl groups on the phenyl ring would likely appear as distinct singlets in the aromatic methyl region (~2.2-2.5 ppm). The two aromatic protons would resonate further downfield, and their splitting pattern would confirm the 1,2,4,5-substitution pattern. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent-dependent.
¹³C NMR spectroscopy would identify all unique carbon atoms. The quaternary C3 carbon, bonded to both the hydroxyl group and the trimethylphenyl ring, would be found around 60-80 ppm. The azetidine C2 and C4 carbons would be expected in the 40-60 ppm range. The aromatic carbons and the methyl carbons would have characteristic shifts in the 120-140 ppm and 15-25 ppm regions, respectively.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the azetidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and carbons further away, respectively, allowing for the unambiguous assignment of all atoms in the molecule's carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous 3-aryl-azetidine structures and standard chemical shift increments.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Azetidine CH₂ (C2/C4) | 3.5 - 4.0 (m) | 45 - 60 |
| Azetidine NH | 1.5 - 3.5 (br s) | - |
| Azetidine C3-OH | 2.0 - 4.0 (br s) | - |
| Azetidine C3 | - | 65 - 80 |
| Aromatic CH (C3'/C6') | 6.9 - 7.2 (s) | 130 - 135 |
| Aromatic C-CH₃ | - | 132 - 140 |
| Aromatic C-Azetidine | - | 140 - 148 |
| Methyl CH₃ | 2.2 - 2.5 (s) | 18 - 22 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. scitepress.org
In the IR spectrum of this compound, a prominent broad absorption band would be expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the tertiary alcohol. A weaker band in a similar region (3300-3500 cm⁻¹) would be attributable to the N-H stretch of the secondary amine in the azetidine ring. C-H stretching vibrations from the aromatic ring and the aliphatic azetidine ring would appear just above and below 3000 cm⁻¹, respectively. The C-N stretching of the azetidine ring typically appears in the 1200-1350 cm⁻¹ region. researchgate.net The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching modes, providing a unique signature for the molecule. nih.govspectroscopyonline.com
The Raman spectrum would also be valuable. Aromatic C=C stretching vibrations, which give strong Raman signals, would be observed in the 1550-1650 cm⁻¹ range. spectroscopyonline.com Symmetric vibrations of the substituted benzene (B151609) ring would also be prominent.
Table 2: Predicted Key Vibrational Frequencies Frequencies are based on characteristic values for known functional groups.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad, Strong) | Weak |
| N-H (Amine) | Stretching | 3300 - 3500 (Medium) | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 (Medium) | Strong |
| Aliphatic C-H | Stretching | 2850 - 2980 (Medium) | Strong |
| Aromatic C=C | Stretching | 1500 - 1600 (Medium) | Strong |
| C-O (Alcohol) | Stretching | 1050 - 1200 (Strong) | Medium |
| C-N (Amine) | Stretching | 1200 - 1350 (Medium) | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (C₁₂H₁₇NO), the exact mass of the molecular ion (M⁺) would be a primary piece of evidence.
Using a high-resolution mass spectrometer, the molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the compound's calculated monoisotopic mass. The fragmentation pattern is predictable based on the structure. chemguide.co.uk Common fragmentation pathways for this molecule under electron impact (EI) or electrospray ionization (ESI) would likely include:
Loss of a hydroxyl radical (•OH): Resulting in a fragment at [M-17].
Loss of water (H₂O): From the molecular ion, giving a fragment at [M-18].
Cleavage of the azetidine ring: The strained four-membered ring can cleave in various ways, leading to characteristic fragments. A common cleavage would be the loss of ethene (C₂H₄) or related fragments.
Formation of a trimethylphenyl cation: Cleavage of the C3-aryl bond could generate a stable trimethylphenyl cation.
Loss of methyl radicals (•CH₃): From the aromatic ring, leading to fragments at [M-15].
Table 3: Predicted Mass Spectrometry Fragments The molecular weight of C₁₂H₁₇NO is approximately 191.27 g/mol .
| Fragment Ion | Description | Predicted m/z |
| [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) | 191 |
| [C₁₂H₁₆N]⁺ | Loss of •OH | 174 |
| [C₁₂H₁₅N]⁺ | Loss of H₂O | 173 |
| [C₉H₁₁]⁺ | Trimethylphenyl cation | 119 |
| [C₁₁H₁₄NO]⁺ | Loss of •CH₃ | 176 |
X-ray Crystallography for Solid-State Structure Determination (If Available for Related Analogs)
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not reported, analysis of related azetidine structures provides valuable insights. acs.orgacs.org
Studies on substituted azetidines show that the four-membered ring is typically not planar but puckered. researchgate.netresearchgate.net The degree of puckering is influenced by the nature and position of the substituents. nih.gov For the target molecule, the bulky 2,4,5-trimethylphenyl group and the hydroxyl group at the C3 position would significantly dictate the ring's conformation and the packing of molecules in the crystal lattice. X-ray data would confirm the relative stereochemistry and provide details on intermolecular interactions, such as hydrogen bonding involving the -OH and -NH groups. researchgate.net
Conformational Analysis and Dynamic Behavior Studies
The azetidine ring is a strained four-membered heterocycle that exhibits dynamic behavior in solution. nih.gov The ring undergoes a puckering motion, inverting between two stable, non-planar conformations. nih.gov The presence of a bulky substituent at the C3 position, like the trimethylphenyl group, would create a significant energy barrier for this ring inversion and would strongly favor a conformation where this large group occupies a pseudo-equatorial position to minimize steric hindrance. researchgate.net
Computational modeling, using methods like Density Functional Theory (DFT), could be employed to calculate the energies of different possible conformers and the transition states connecting them. nih.gov These theoretical studies, in conjunction with variable-temperature NMR experiments, could provide a comprehensive understanding of the conformational dynamics and thermodynamic preferences of this compound in solution.
Theoretical and Computational Investigations of 3 2,4,5 Trimethylphenyl Azetidin 3 Ol
Quantum Mechanical (QM) Studies
Quantum mechanical calculations offer profound insights into the molecular structure, stability, and reactivity of chemical compounds. For a molecule like 3-(2,4,5-Trimethylphenyl)azetidin-3-ol, these methods can elucidate the intricate interplay between the strained azetidine (B1206935) ring and the bulky aromatic substituent.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting various electronic properties. For this compound, DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of its atoms.
DFT calculations can also provide a detailed picture of the electronic properties, such as the distribution of electron density and the molecular electrostatic potential. These properties are crucial for understanding how the molecule interacts with other chemical species. For instance, the nitrogen atom in the azetidine ring is expected to be a region of high electron density, making it a potential site for electrophilic attack.
Illustrative Optimized Geometric Parameters for an Aryl-Substituted Azetidinol (B8437883) (DFT B3LYP/6-31G) *
| Parameter | Predicted Value |
|---|---|
| C2-N1-C4 Bond Angle | ~90° |
| C2-C3-C4 Bond Angle | ~88° |
| Azetidine Ring Puckering Angle | 30-40° |
| C3-Aryl Bond Length | ~1.52 Å |
| C3-O Bond Length | ~1.43 Å |
Note: This data is representative and based on typical values for similar structures, not specific to this compound.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules. While computationally more demanding than DFT, they are invaluable for obtaining precise values for properties like conformational energies and reaction barriers.
For this compound, high-accuracy ab initio calculations could be employed to determine the relative energies of different conformers, such as those arising from the puckering of the azetidine ring or rotation of the trimethylphenyl group. This information is critical for understanding the molecule's dynamic behavior and the population of different conformational states at thermal equilibrium. Such calculations have been successfully applied to study the conformational preferences of other proline analogues with varying ring sizes. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO).
For this compound, the HOMO is likely to be localized on the electron-rich trimethylphenyl ring and the nitrogen atom of the azetidine ring. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C-N bonds of the azetidine ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com
Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.
Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 0.8 |
| Global Hardness | 2.85 |
| Electrophilicity Index | 1.5 |
Note: These values are illustrative and intended to represent a typical stable organic molecule.
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional shape of a molecule is crucial to its function. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. To alleviate some of this strain, the azetidine ring adopts a non-planar, puckered conformation. rsc.org The degree of puckering is a balance between the reduction of angle strain and the increase in torsional strain.
The substituents on the azetidine ring play a critical role in determining the preferred puckered conformation. In the case of this compound, the large trimethylphenyl group and the hydroxyl group at the C3 position will sterically interact with the other atoms on the ring, influencing the puckering angle and the orientation of the substituents (axial vs. equatorial). Computational studies on fluorinated azetidine derivatives have shown that substituents can have a significant impact on the ring's conformational behavior. researchgate.net
The rotation of the 2,4,5-trimethylphenyl group around the C3-C(aryl) single bond is another important conformational feature of this compound. This rotation is not free and is hindered by steric interactions between the methyl groups on the phenyl ring and the atoms of the azetidine ring.
Computational methods can be used to calculate the potential energy surface for this rotation, which reveals the energy barriers that must be overcome for the group to rotate. The heights of these rotational barriers provide information about the flexibility of the molecule and the ease of interconversion between different rotational conformers (rotamers). Studies on other aryl-substituted heterocyclic compounds have shown that these rotational barriers can be substantial, even in the absence of bulky ortho substituents. researchgate.net The presence of a methyl group at the 2-position of the phenyl ring in the target molecule is expected to create a significant steric hindrance, leading to a high rotational barrier. The preferred conformation will be the one that minimizes these steric clashes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
The in silico prediction of spectroscopic parameters is a common application of computational chemistry, often employing Density Functional Theory (DFT). researchgate.net These calculations can provide valuable insights into the expected signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, aiding in the structural elucidation of newly synthesized compounds.
While the methods for these predictions are well-established, no studies have been found that apply them to this compound. Therefore, no data tables of predicted ¹H and ¹³C NMR chemical shifts or calculated IR vibrational frequencies for this specific compound can be presented.
Computational Studies on Structure-Reactivity Relationships within Azetidinol Derivatives
Computational studies on structure-activity relationships (SAR) or structure-reactivity relationships are crucial for understanding how chemical structure influences the biological activity or chemical reactivity of a series of compounds. researchgate.net For azetidinol derivatives, such studies could explore how different substituents on the phenyl ring or modifications to the azetidine ring affect properties like receptor binding affinity or susceptibility to certain chemical reactions.
The literature contains computational SAR studies on various classes of heterocyclic compounds, including some azetidinone derivatives. rjptonline.org However, a specific computational investigation into the structure-reactivity relationships of 3-arylazetidin-3-ols, including the trimethylphenyl variant, is not currently available. Such research would be beneficial for the rational design of new derivatives with tailored properties.
Reactivity Profiles and Mechanistic Pathways of 3 2,4,5 Trimethylphenyl Azetidin 3 Ol
Reactions Involving the Azetidine (B1206935) Ring System
The significant ring strain of the azetidine core, estimated at approximately 25 kcal/mol, is a primary driver of its reactivity. acs.org This inherent strain makes the ring susceptible to cleavage under various conditions, leading to the formation of more stable, acyclic products or rearranged heterocyclic systems.
Ring-Opening Reactions and Their Regioselectivity
The azetidine ring of 3-(2,4,5-Trimethylphenyl)azetidin-3-ol can be opened by nucleophiles, a process that is often facilitated by acid catalysis. The regioselectivity of this ring-opening is influenced by both steric and electronic factors.
Under acidic conditions, the azetidine nitrogen is protonated, forming a more reactive azetidinium ion. This enhances the electrophilicity of the ring carbons. The C3 carbon, being tertiary and benzylic, can stabilize a partial positive charge more effectively than the C2 and C4 methylene (B1212753) carbons. Consequently, nucleophilic attack is likely to occur preferentially at the C3 position, leading to cleavage of the C2-N or C4-N bond is less likely compared to cleavage of the C2-C3 or C3-C4 bonds after initial N-protonation and subsequent C-N bond cleavage. Most reported methods for the nucleophilic ring-opening of azetidines require activation by Lewis or Brønsted acids to facilitate the initial C-N bond cleavage. acs.org
The general mechanism involves:
Protonation of the azetidine nitrogen.
Cleavage of a C-N bond to form a carbocationic intermediate. The tertiary benzylic carbocation at C3 would be the most stable.
Attack by a nucleophile at the carbocation center.
The regioselectivity is thus governed by the stability of the resulting carbocation. For 3-aryl-3-hydroxyazetidines, this leads to a preference for nucleophilic attack at the C3 position.
| Reaction Type | Conditions | Probable Nucleophile (Nu⁻) | Predicted Major Product | Regioselectivity Driver |
|---|---|---|---|---|
| Acid-Catalyzed Nucleophilic Ring-Opening | Brønsted or Lewis Acid (e.g., HCl, BF₃·OEt₂) | H₂O, ROH, RSH, Halides | γ-Amino alcohol derivatives | Formation of the most stable tertiary benzylic carbocation at C3. acs.org |
| Reductive Ring-Opening | H₂, Pd/C or LiAlH₄ | H⁻ | 1-(2,4,5-trimethylphenyl)propan-1-amine derivatives | Cleavage of C-N bonds under reductive conditions. |
Transformations Driven by Ring Strain (e.g., Fragmentation Reactions)
The potential energy stored in the strained azetidine ring can be released through rearrangement and fragmentation reactions, leading to the formation of new heterocyclic systems. A notable example for 3-hydroxyazetidines is the acid-catalyzed rearrangement to form 2-oxazolines. durham.ac.uknih.gov
This transformation is initiated by a Ritter-type reaction, where the tertiary alcohol is protonated and eliminated to form a stable tertiary benzylic carbocation. A nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. The key step involves the intramolecular attack of the amide carbonyl (formed after hydration of the nitrilium ion) on the azetidine ring, which opens up due to the release of ring strain, subsequently cyclizing to the more stable five-membered 2-oxazoline ring. durham.ac.uk
Plausible Mechanistic Pathway:
Carbocation Formation: The tertiary hydroxyl group is protonated by a strong acid (e.g., H₂SO₄) and leaves as a water molecule, generating a resonance-stabilized tertiary benzylic carbocation at C3.
Ritter Reaction: A nitrile solvent or reagent attacks the carbocation, forming a nitrilium ion.
Hydration and Amide Formation: The nitrilium ion is hydrated to form an intermediate Ritter amide.
Ring-Opening and Cyclization: Driven by the relief of the azetidine ring strain, the amide carbonyl oxygen intramolecularly attacks a ring carbon, leading to the cleavage of a C-N bond of the azetidine and subsequent formation of a stable five-membered oxazoline (B21484) ring. durham.ac.uk
Reactions at the Hydroxyl Group
The tertiary hydroxyl group at the C3 position is a key site for functionalization, though its reactivity is influenced by steric hindrance from the adjacent trimethylphenyl group and the azetidine ring.
Oxidation Reactions (e.g., to α-Amino Ketones)
The oxidation of the tertiary hydroxyl group in this compound to the corresponding α-amino ketone presents a significant challenge. Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using chromium-based reagents like Jones reagent or PCC, or permanganate) because they lack a hydrogen atom on the carbinol carbon, which is necessary for the typical elimination step in oxidation mechanisms. pearson.comlibretexts.org Stronger oxidizing conditions are more likely to lead to the cleavage of carbon-carbon bonds. libretexts.org
However, the synthesis of α-amino ketones from tertiary α-amino alcohols has been achieved through specialized methods. These often involve indirect pathways rather than direct oxidation. rsc.orgresearchgate.netresearchgate.net For instance, certain domino reactions or rearrangements can yield α-substituted α-amino ketones. researchgate.netresearchgate.net While direct oxidation of this compound is unlikely with common reagents, its conversion to the corresponding ketone would likely require a multi-step sequence or the use of highly specialized reagents.
| Oxidizing Agent | Typical Substrate | Expected Outcome with this compound |
|---|---|---|
| PCC, PDC, Swern, Dess-Martin | Primary and Secondary Alcohols | No reaction expected. pearson.comyoutube.com |
| KMnO₄, H₂CrO₄ (Jones Reagent) | Primary and Secondary Alcohols | No reaction at the alcohol; potential for oxidation of the trimethylphenyl methyl groups under harsh conditions. youtube.comlibretexts.org |
Derivatization and Protecting Group Strategies
The hydroxyl group can be derivatized to alter the molecule's properties or protected to prevent its interference in subsequent reactions. The choice of a protecting group is critical and depends on its stability under the planned reaction conditions.
Esterification: The hydroxyl group can be converted into esters (e.g., acetate, benzoate) through reaction with acyl chlorides or anhydrides in the presence of a base.
Ether Formation: A more common strategy is the formation of ethers, which serve as robust protecting groups.
Silyl (B83357) Ethers: Reaction with silyl chlorides (e.g., trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBSCl), triisopropylsilyl chloride (TIPSCl)) in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534) yields the corresponding silyl ethers. These are generally stable under basic, nucleophilic, and reductive conditions but can be cleaved with fluoride (B91410) ion sources (e.g., TBAF) or under acidic conditions. The steric bulk of the silyl group can be tuned to control stability. masterorganicchemistry.comchemistrysteps.com
Benzyl (B1604629) Ethers (Bn): Formed using a strong base (e.g., NaH) followed by a benzyl halide (e.g., BnBr). Benzyl ethers are stable to a wide range of acidic and basic conditions but can be removed by catalytic hydrogenation. chemistrysteps.com
| Protecting Group | Reagents for Installation | Cleavage Conditions | Stability Profile |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBS) Ether | TBSCl, Imidazole, DMF | TBAF; or mild acid (e.g., AcOH) | Stable to base, oxidation, reduction; labile to acid and fluoride. harvard.edu |
| Triisopropylsilyl (TIPS) Ether | TIPSCl, Imidazole, DMF | TBAF; stronger acid required | More sterically hindered and more stable to acid than TBS. chemistrysteps.com |
| Benzyl (Bn) Ether | NaH, BnBr, THF | H₂, Pd/C (Catalytic Hydrogenation) | Stable to strong acids and bases, many oxidizing/reducing agents. chemistrysteps.com |
| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), cat. p-TsOH | Aqueous acid (e.g., HCl/H₂O) | Stable to base, nucleophiles, and reducing agents; labile to acid. masterorganicchemistry.comuwindsor.ca |
Reactions Involving the Trimethylphenyl Moiety
The 2,4,5-trimethylphenyl (pseudocumene) ring is an electron-rich aromatic system. The three methyl groups are activating, electron-donating groups that direct electrophilic aromatic substitution to the ortho and para positions relative to themselves. msu.edu
The azetidin-3-ol (B1332694) substituent is generally considered an activating group due to the potential for the nitrogen lone pair to participate in resonance, although its bulky nature may provide steric hindrance. The combined directing effects of the four substituents will determine the regiochemical outcome of electrophilic substitution reactions. The only available position on the ring is C6 (ortho to the C5-methyl and meta to the C2-methyl and the azetidinyl group) and C3 (ortho to the C2- and C4-methyl groups). Given the steric hindrance at C3, electrophilic attack is most likely to occur at the C6 position.
Potential electrophilic aromatic substitution reactions include:
Nitration: Using HNO₃/H₂SO₄ would likely introduce a nitro group at the C6 position.
Halogenation: Reaction with Br₂/FeBr₃ or Cl₂/FeCl₃ would place a halogen atom at the C6 position.
Friedel-Crafts Alkylation/Acylation: These reactions, using an alkyl/acyl halide and a Lewis acid, would also be expected to occur at the C6 position, provided steric hindrance is not prohibitive.
Under more forceful conditions, the benzylic methyl groups can undergo oxidation. Strong oxidizing agents like hot, acidic KMnO₄ or Na₂Cr₂O₇ can oxidize alkyl side-chains on a benzene (B151609) ring to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, this could lead to the oxidation of one or more of the methyl groups to carboxylic acid groups.
Electrophilic Aromatic Substitution Patterns
The 2,4,5-trimethylphenyl group is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methyl groups. chemistrytalk.orglumenlearning.com These alkyl groups direct incoming electrophiles to the ortho and para positions relative to themselves through inductive effects and hyperconjugation. libretexts.orgpressbooks.pubwikipedia.org The azetidin-3-ol substituent, being attached via a carbon atom, is anticipated to have a deactivating inductive effect due to the electronegativity of its heteroatoms.
The positions available for substitution on the aromatic ring are C3 and C6. The directing effects of the existing substituents on these positions are summarized below.
| Position for Substitution | Substituent at C1 (Azetidin-3-ol) | Substituent at C2 (Methyl) | Substituent at C4 (Methyl) | Substituent at C5 (Methyl) | Predicted Outcome |
| C3 | meta-directing | ortho-directing (Activating) | meta-directing | para-directing (Activating) | Favorable, less sterically hindered. |
| C6 | ortho-directing | meta-directing | ortho-directing (Activating) | ortho-directing (Activating) | Unfavorable due to significant steric hindrance from the adjacent azetidinyl and methyl groups. numberanalytics.comnumberanalytics.com |
Considering the combined electronic and steric influences, electrophilic attack is strongly favored at the C3 position. The powerful activating and directing effects of the methyl groups at C2 and C5 converge on this position, which is also the least sterically encumbered of the available sites. numberanalytics.com
Functionalization of Methyl Groups
The three methyl groups on the aromatic ring are at benzylic positions, which confers upon them enhanced reactivity compared to simple alkyl C-H bonds. masterorganicchemistry.com This allows for selective functionalization through oxidation or radical halogenation pathways.
Oxidation: Strong oxidizing agents can convert the benzylic methyl groups into carboxylic acids. libretexts.orgorganic-chemistry.org Milder and more selective reagents can yield the corresponding aldehydes. thieme-connect.de The presence of multiple activating groups on the ring facilitates these oxidation processes.
Radical Halogenation: Benzylic C-H bonds are susceptible to free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. jove.comchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical, making the reaction highly selective for the benzylic position over other C-H bonds. libretexts.orglibretexts.org
The potential functionalization reactions of the benzylic methyl groups are outlined in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
| Strong Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |
| Mild Oxidation | CrO₃-dmpyz, DDQ | Aldehyde (-CHO) |
| Radical Bromination | NBS, (PhCO₂)₂ (initiator) | Bromomethyl (-CH₂Br) |
| Radical Chlorination | Cl₂, heat or UV light | Chloromethyl (-CH₂Cl) |
Mechanistic Investigations of Key Reactions
While specific mechanistic studies for this compound are not available, its reactivity can be inferred from established mechanisms for azetidines and benzylic systems.
Transition State Analysis and Reaction Coordinate Mapping
A key reaction pathway for azetidines is acid-catalyzed ring-opening, driven by the relief of ring strain (approx. 25.4 kcal/mol). rsc.org The mechanism typically begins with the protonation of the azetidine nitrogen, which significantly enhances the electrophilicity of the ring carbons. acs.orgnih.gov This is followed by a nucleophilic attack at one of the ring carbons (C2 or C4), proceeding via an Sₙ2 pathway. acs.orgacs.org
For an unsymmetrical azetidine like this compound, the regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. magtech.com.cn Computational studies on similar systems have shown that the transition state for the ring-opening involves a significant degree of C-N bond cleavage, with the positive charge being distributed between the nitrogen and the carbon atom undergoing nucleophilic attack. nih.gov The reaction coordinate would map the energy changes from the protonated azetidinium ion, through this high-energy transition state, to the final ring-opened product. The stability of potential carbocation-like character at the benzylic C3 position could influence the transition state energy and reaction pathway.
Identification of Reactive Intermediates (e.g., Radical Intermediates)
Reactive intermediates play a crucial role in the functionalization of this molecule.
Benzylic Radicals: As mentioned in section 5.3.2, the side-chain halogenation of the methyl groups proceeds through a benzylic radical intermediate. chemistry.coachnumberanalytics.com The unpaired electron in this intermediate is delocalized into the π-system of the aromatic ring, creating several resonance structures. libretexts.org This resonance stabilization accounts for the relative weakness of the benzylic C-H bond and the high selectivity of the radical substitution at this position. libretexts.org
Azetidinyl Radicals/Ions: While less common than heterolytic cleavage, azetidine rings can be opened via radical pathways under specific conditions, such as photochemically or through single-electron transfer processes. beilstein-journals.org For instance, photochemical reactions can involve 1,4-biradical intermediates. beilstein-journals.org Reductive or oxidative conditions could lead to the formation of radical ions, which subsequently undergo ring cleavage.
Influence of Substituents on Reaction Outcomes
The outcome of reactions involving this compound is heavily influenced by the electronic and steric properties of its substituents.
Electronic Effects:
Aromatic Ring: The three electron-donating methyl groups strongly activate the ring, increasing its nucleophilicity and thus accelerating the rate of electrophilic aromatic substitution compared to benzene. lumenlearning.comlibretexts.org They also stabilize the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.org
Azetidine Ring: The electron-withdrawing nature of the azetidin-3-ol group, due to the electronegative nitrogen and oxygen atoms, can influence the reactivity of the aromatic ring. However, this effect is likely overshadowed by the strong activation from the three methyl groups.
Steric Effects:
Steric hindrance is a dominant factor in determining the regioselectivity of reactions on the aromatic ring. numberanalytics.comnumberanalytics.com The bulky azetidin-3-ol group, in concert with the methyl group at C2, effectively blocks the C6 position, directing electrophiles to the less hindered C3 position.
The approach of reagents to the azetidine ring itself may be influenced by the bulky trimethylphenyl substituent. This could affect the kinetics of nucleophilic attack during ring-opening reactions.
The reactivity of the individual methyl groups can also be affected by steric factors. The methyl groups at C2 and C5 are more sterically crowded than the methyl group at C4, which could lead to differential reactivity under certain conditions.
Synthetic Utility of 3 2,4,5 Trimethylphenyl Azetidin 3 Ol As a Chemical Building Block and Scaffold
Role as a Versatile Intermediate in Organic Synthesis
The strategic placement of a hydroxyl group and a trimethylphenyl substituent at the 3-position of the azetidine (B1206935) ring makes 3-(2,4,5-Trimethylphenyl)azetidin-3-ol a highly adaptable intermediate for a wide range of chemical transformations. The tertiary alcohol functionality can be readily derivatized or serve as a handle for further reactions, while the azetidine nitrogen can be functionalized to introduce additional diversity.
The synthesis of 3-aryl-azetidin-3-ols, including analogs of the title compound, can be achieved through methods such as the addition of Grignard reagents to a protected azetidin-3-one (B1332698). For instance, the reaction of an appropriate arylmagnesium bromide with N-Cbz-azetidin-3-one would yield the corresponding N-protected 3-aryl-azetidin-3-ol. This approach allows for the introduction of various substituted aryl groups at the 3-position.
The reactivity of the hydroxyl group in 3-aryl-azetidin-3-ols has been explored in iron-catalyzed thiol alkylation to produce 3-aryl-3-sulfanyl azetidines. This transformation proceeds via an azetidine carbocation intermediate, which is stabilized by electron-donating aromatic groups. acs.org The trimethylphenyl group in this compound, with its electron-donating methyl substituents, would be expected to facilitate such reactions, highlighting its utility in accessing a broader range of functionalized azetidines.
Incorporation into More Complex Molecular Architectures
The unique structural features of this compound make it an attractive scaffold for the synthesis of more intricate and biologically relevant molecules. The rigid azetidine core can serve as a conformational constraint, which is often a desirable feature in the design of therapeutic agents.
The presence of both a nucleophilic nitrogen and a modifiable hydroxyl group allows for the stepwise or simultaneous introduction of different molecular fragments. For example, the nitrogen atom can be acylated, alkylated, or arylated, while the hydroxyl group can be converted into an ether, ester, or other functional groups. This dual functionality enables the construction of spirocyclic or fused ring systems, as well as the attachment of long-chain substituents or pharmacophoric moieties. The development of synthetic methods for creating diverse azetidine-based scaffolds is an active area of research, with applications in medicinal chemistry, particularly for central nervous system (CNS)-focused libraries. researchgate.net
Development of Derivatized Azetidinols for Advanced Material Science (e.g., Catalytic Applications)
The derivatization of azetidinols, such as this compound, opens avenues for their application in material science. The introduction of specific functional groups can impart novel properties to the molecule, making it suitable for use in catalysts, polymers, or other advanced materials.
While specific research on the catalytic applications of this compound derivatives is not extensively documented, the broader class of azetidine-containing compounds has shown promise in catalysis. The strained ring system and the ability to introduce chiral centers make them potential ligands for asymmetric catalysis. By strategically modifying the trimethylphenyl group or the azetidine nitrogen, it may be possible to design ligands that can coordinate with metal centers and facilitate stereoselective transformations.
Contribution to the Creation of Diverse Chemical Libraries
The modular nature of this compound synthesis and its potential for diverse functionalization make it an excellent starting point for the generation of chemical libraries. These libraries, containing a large number of structurally related but distinct compounds, are invaluable tools in drug discovery and chemical biology for screening and identifying new lead compounds.
The ability to vary the substituents on both the azetidine nitrogen and the aryl ring, in addition to modifying the hydroxyl group, allows for the creation of a vast chemical space around the core 3-aryl-azetidin-3-ol scaffold. High-throughput synthesis and purification techniques can be employed to rapidly generate a large number of derivatives for biological evaluation. The synthesis and profiling of diverse collections of azetidine-based scaffolds are crucial for the development of lead-like libraries with desirable physicochemical properties for various therapeutic targets. researchgate.net
Future Research Directions and Perspectives in Azetidinol Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For azetidinols, future research will likely focus on moving away from classical multi-step syntheses that often require harsh conditions and generate significant waste.
Key Research Thrusts:
Photochemical Methods: Light-mediated reactions, such as the aza-Paternò-Büchi reaction, offer a green alternative for constructing the azetidine (B1206935) ring. These reactions can often be performed at ambient temperature, reducing energy consumption.
Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalability. The development of flow-based syntheses for azetidinols could streamline their production.
Catalytic C-H Amination: Direct intramolecular amination of C-H bonds to form the azetidine ring is a highly atom-economical approach. Future work will likely focus on expanding the scope and efficiency of catalysts for this transformation, particularly using earth-abundant metals.
| Methodology | Advantages | Research Focus |
| Photochemistry | Mild conditions, unique reactivity | Development of visible-light photocatalysts, expanding substrate scope |
| Flow Chemistry | Scalability, safety, precise control | Miniaturization of reactors, integration of purification steps |
| C-H Amination | Atom economy, step efficiency | Catalyst design, directing group development |
Advancements in Asymmetric Synthesis of Chiral Azetidinols
The synthesis of enantiomerically pure chiral azetidinols is of great importance, as stereochemistry plays a crucial role in the properties of molecules. Future advancements in this area will focus on the development of more versatile and efficient catalytic asymmetric methods.
Emerging Strategies:
Chiral Ligand-Mediated Grignard Additions: The asymmetric addition of organometallic reagents, such as Grignard reagents, to 3-azetidinones in the presence of chiral ligands is a promising strategy for creating chiral tertiary azetidinols. nih.gov Research is directed towards designing new ligands that offer high enantioselectivity for a broader range of substrates. nih.govrsc.org
Catalytic Enantioselective Difunctionalization: The direct, highly enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) can provide access to chiral 2,3-disubstituted azetidines, which can be further elaborated into chiral azetidinols.
Kinetic Resolution: The development of efficient catalytic methods for the kinetic resolution of racemic azetidinols will provide another valuable route to enantiomerically enriched products.
Integration of Machine Learning and Artificial Intelligence in Azetidinol (B8437883) Design and Synthesis
Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical research. In the context of azetidinol chemistry, these technologies can accelerate discovery and optimization processes.
Applications of AI/ML:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex azetidinol targets, potentially uncovering pathways that a human chemist might overlook.
Reaction Outcome Prediction: Machine learning models can be trained on existing reaction data to predict the yield, selectivity, and optimal conditions for azetidinol-forming reactions, reducing the need for extensive empirical screening.
De Novo Design: AI algorithms can be used to design novel azetidinol structures with desired physicochemical properties, guiding synthetic efforts towards molecules with high potential for specific applications.
Development of New Computational Models for Predicting Reactivity and Selectivity
Computational chemistry provides powerful insights into the mechanisms and outcomes of chemical reactions. For the strained azetidine ring system, computational models are particularly valuable for understanding and predicting its behavior.
Areas for Computational Advancement:
Modeling Transition States: Accurate calculation of transition state energies for various synthetic routes can help in predicting the feasibility and selectivity of reactions for forming and functionalizing azetidinols.
Predicting Ring Strain and Reactivity: Developing more sophisticated models to quantify the ring strain in variously substituted azetidinols can lead to better predictions of their reactivity in ring-opening and ring-expansion reactions. acs.org
Guiding Catalyst Design: Computational screening of potential catalysts and ligands for asymmetric syntheses can significantly accelerate the development of new, highly efficient catalytic systems. Recent studies have successfully used computational models to guide the synthesis of azetidines by predicting which precursor compounds will react effectively.
Investigating the Role of Azetidinols in Supramolecular Chemistry and Nanotechnology (excluding biological applications)
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for applications in supramolecular chemistry and materials science. The hydroxyl group of azetidinols provides a convenient handle for further functionalization and incorporation into larger assemblies.
Potential Non-Biological Applications:
Molecular Scaffolding: The conformational rigidity of the azetidine ring can be exploited to create well-defined molecular scaffolds for the construction of complex supramolecular architectures, such as molecular cages and frameworks.
Turn-Inducing Elements: The incorporation of azetidine-containing units into peptide macrocycles has been shown to induce specific turns, which can be a valuable tool for controlling the conformation of these larger molecules for applications in materials science. researchgate.netnih.gov
Energetic Materials: Densely functionalized azetidines are being explored as novel energetic materials, with their stereochemistry influencing their physical properties. researchgate.net The azetidinol moiety could serve as a precursor for the synthesis of such materials.
Potential as Precursors for Diverse Heterocyclic Scaffolds (excluding pharmacological properties)
The inherent ring strain of azetidines makes them versatile precursors for the synthesis of other heterocyclic systems through ring-opening and ring-expansion reactions. nih.gov Azetidinols, with their reactive hydroxyl group, are particularly well-suited for these transformations.
Synthetic Transformations of Azetidinols:
Ring Expansion to Pyrrolidines: Azetidinium ylides, which can be generated from azetidines, can undergo efficient rearrangement to furnish ring-expanded pyrrolidine (B122466) products.
Rearrangement to Oxazolines: 3-Hydroxyazetidines can undergo a Ritter-initiated cascade rearrangement to provide highly substituted 2-oxazolines, which are themselves valuable heterocyclic building blocks. nih.gov
Synthesis of Fused Heterocycles: Intramolecular ring-opening of azetidines can lead to the formation of various fused heterocyclic systems. acs.org The hydroxyl group in azetidinols can be used to direct or participate in these cyclization reactions.
| Precursor | Reaction Type | Resulting Scaffold |
| 3-Hydroxyazetidine | Ritter-initiated cascade | 2-Oxazoline nih.gov |
| Azetidinecarboxylate ester | Ylide formation and nih.gov-shift | Pyrrolidine |
| Functionalized Azetidine | Intramolecular ring-opening | Fused Heterocycles acs.org |
Q & A
Q. What are the optimal synthetic routes for 3-(2,4,5-Trimethylphenyl)azetidin-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reacting 2,4,5-trimethylbenzyl halides with azetidine precursors under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C facilitates cyclization . For optimization:
- Solvent Selection : Aprotic solvents like DMF enhance nucleophilic substitution .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
- Temperature Control : Gradual heating (60°C → 80°C) minimizes side reactions like oxidation .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H/C NMR confirms regiochemistry of the trimethylphenyl group and hydroxyl position .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted benzyl halides) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .
Q. What purification techniques are most effective post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove polar byproducts .
- Flash Chromatography : Gradient elution (5–20% ethyl acetate in hexane) isolates the target compound .
Advanced Research Questions
Q. How do stereochemical variations at the azetidine ring affect biological activity, and what methods resolve such stereochemistry?
- Methodological Answer : Stereochemistry (e.g., cis vs. trans hydroxyl orientation) impacts binding to targets like enzymes. Chiral HPLC with amylose-based columns separates enantiomers . Molecular docking simulations (AutoDock Vina) predict preferred configurations for receptor binding .
Q. What strategies mitigate conflicting bioactivity data across studies?
- Methodological Answer : Conflicting data may arise from:
- Impurity Profiles : Use LC-MS to standardize batches .
- Assay Conditions : Validate cell-based assays (e.g., MIC for antimicrobial studies) with positive controls .
- Structural Analog Comparisons : Benchmark against 3-(4-chlorophenyl)azetidin-3-ol derivatives to isolate substituent effects .
Q. What in silico methods predict this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates logP (2.1–2.5), suggesting moderate blood-brain barrier penetration .
- Toxicity Screening : ProTox-II identifies potential hepatotoxicity linked to the trimethylphenyl group .
Q. How to design structure-activity relationship (SAR) studies to identify key functional groups for activity?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with halogen (F, Cl) or methoxy substitutions at the phenyl ring .
- Biological Assays : Test against kinase inhibitors (e.g., EGFR) to correlate substituent effects with IC values .
Q. What enzymatic targets are plausible based on structural analogs?
- Methodological Answer : Analogous azetidines inhibit:
- Cytochrome P450 Enzymes : Hydroxyl group participates in heme iron coordination .
- Kinases : Trimethylphenyl group fits hydrophobic pockets in EGFR .
Q. How to address low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Prodrug Design : Acetylate the hydroxyl group to enhance solubility, with enzymatic cleavage in vivo .
- Nanoformulation : Use liposomal encapsulation (phospholipid:drug ratio 5:1) .
Q. What stability considerations are critical under different storage conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 100°C; store at 4°C under inert gas (argon) .
- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the azetidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
